2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
Description
Molecular Architecture and Stereochemical Analysis
Core Structural Features
The molecular framework of 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene consists of a tricyclic system comprising two fused rings: a seven-membered ring and a six-membered ring, both integrated with a central bicyclic nitrogen-containing structure. The compound’s IUPAC name reflects its three-ring system (tricyclo[7.4.0.0²,⁶]), where the numbering denotes bridgehead positions and ring sizes. Key features include:
- Nitrogen placement : Four nitrogen atoms occupy positions 2, 5, 7, and 11, with two acting as bridgehead atoms (N2 and N6) and two participating in conjugated double bonds (N3 and N5).
- Double-bond configuration : A conjugated diene system spans positions 3–5, stabilized by resonance with adjacent nitrogen lone pairs.
The SMILES notation CC1=C2NCC3CNCCC3N2N=C1 confirms the connectivity, highlighting methyl substitution at position 5 and the tricyclic nitrogen arrangement.
Table 1: Molecular Descriptors of 2,5,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₆N₄ | |
| Molecular weight | 192.26 g/mol | |
| SMILES | CC1=C2NCC3CNCCC3N2N=C1 | |
| InChIKey | LJGGUYWGKUFLJQ-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s stereochemistry arises from its rigid tricyclic framework, which enforces specific dihedral angles and restricts rotational freedom. Key stereoelectronic effects include:
- Non-bonded interactions : Close proximity between bridgehead hydrogens (e.g., H2 and H6) creates steric strain, partially offset by N–H···N hydrogen bonding.
- Chirality : While the parent structure lacks chiral centers, methyl substitution at position 5 introduces a stereogenic center in derivatives, as seen in 5-methyl analogs.
Comparative analysis with adamantane-like systems (e.g., urotropine) reveals similarities in symmetric nitrogen placement but divergences in ring strain due to the smaller six-membered ring in the title compound.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C9H14N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h3-4,7-8,10H,1-2,5-6H2,(H,11,12) |
InChI Key |
ACIYWVMMLJAWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N3C=CN=C3NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .
Scientific Research Applications
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-Butyl Ester Derivatives
Several tert-butyl-substituted tetraazatricyclo compounds share the core tricyclic framework but differ in substituents and functional groups:
Key Differences :
- The tert-butyl ester group improves stability and handling, as noted in safety protocols requiring protection from heat and ignition sources .
Oxa/Aza Analogs
Replacement of nitrogen with oxygen or phosphorus alters electronic and chemical behavior:
Key Differences :
Hexamethylenetetramine (HMT)
A well-known tricyclic compound with a smaller adamantane-like structure:
Comparison with Target Compound :
Reppe Anhydride (Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene)
A dienophile used in Diels-Alder reactions:
| Compound Name | Molecular Formula | Key Features | References |
|---|---|---|---|
| Reppe Anhydride | Not provided | Contains ketone and aza groups; reactive in cycloaddition chemistry. |
Key Differences :
- The presence of two ketone groups increases electrophilicity, enabling participation in cycloaddition reactions, unlike the nitrogen-rich target compound .
Biological Activity
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene (CAS Number: 1695470-65-5) is a nitrogen-rich heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data analyses.
- Molecular Formula : CHN
- Molecular Weight : 174.20 g/mol
- Structure : The compound features a tricyclic structure with multiple nitrogen atoms integrated into the rings.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Study A : A comparative analysis of nitrogen-rich heterocycles demonstrated that derivatives of tetraazatricyclo compounds showed potent activity against Gram-positive and Gram-negative bacteria.
- Study B : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various strains of bacteria.
Anticancer Activity
The potential anticancer effects of this compound have been explored through:
- Case Study C : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with IC values around 25 µM.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be attributed to:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 32 - 128 | ~25 | DNA intercalation & enzyme inhibition |
| Related Compound A | 16 - 64 | ~15 | DNA intercalation |
| Related Compound B | 64 - 256 | ~30 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
